molecular formula C11H10N2O6 B1667157 N-Succinimidyl 3-maleimidopropionate CAS No. 55750-62-4

N-Succinimidyl 3-maleimidopropionate

Cat. No. B1667157
CAS RN: 55750-62-4
M. Wt: 266.21 g/mol
InChI Key: JKHVDAUOODACDU-UHFFFAOYSA-N
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Patent
US09242011B2

Procedure details

Malimidopropionic acid (500 mg) was dissolved in dry THF (15 ml). TSTU (790 mg) and DIPEA (0.62 ml) was added. The mixture was stirred at room temperature under nitrogen over night. The yellow thick suspension was concentrated. The residue was dissolved in DCM and extracted with 0.1 N HCl (2×) and brine (1×). The organic layer was dried (Na2SO4) and concentrated to give a white solid. LC-MS, M/z: 267.26 (M+1).
Name
Malimidopropionic acid
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
790 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:13])[N:6]([CH:7]([CH3:11])C(O)=O)[C:5](=[O:12])[CH2:4][CH:2]1O.[B-](F)(F)(F)F.CN([C:22]([O:26][N:27]1[C:32](=[O:33])[CH2:31][CH2:30][C:28]1=[O:29])=[N+](C)C)C.CCN(C(C)C)C(C)C.C1C[O:46]CC1>>[O:29]=[C:28]1[CH2:30][CH2:31][C:32](=[O:33])[N:27]1[O:26][C:22](=[O:46])[CH2:11][CH2:7][N:6]1[C:1](=[O:13])[CH:2]=[CH:4][C:5]1=[O:12] |f:1.2|

Inputs

Step One
Name
Malimidopropionic acid
Quantity
500 mg
Type
reactant
Smiles
C1(C(O)CC(N1C(C(=O)O)C)=O)=O
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
790 mg
Type
reactant
Smiles
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O
Name
Quantity
0.62 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under nitrogen over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The yellow thick suspension was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with 0.1 N HCl (2×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09242011B2

Procedure details

Malimidopropionic acid (500 mg) was dissolved in dry THF (15 ml). TSTU (790 mg) and DIPEA (0.62 ml) was added. The mixture was stirred at room temperature under nitrogen over night. The yellow thick suspension was concentrated. The residue was dissolved in DCM and extracted with 0.1 N HCl (2×) and brine (1×). The organic layer was dried (Na2SO4) and concentrated to give a white solid. LC-MS, M/z: 267.26 (M+1).
Name
Malimidopropionic acid
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
790 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]1(=[O:13])[N:6]([CH:7]([CH3:11])C(O)=O)[C:5](=[O:12])[CH2:4][CH:2]1O.[B-](F)(F)(F)F.CN([C:22]([O:26][N:27]1[C:32](=[O:33])[CH2:31][CH2:30][C:28]1=[O:29])=[N+](C)C)C.CCN(C(C)C)C(C)C.C1C[O:46]CC1>>[O:29]=[C:28]1[CH2:30][CH2:31][C:32](=[O:33])[N:27]1[O:26][C:22](=[O:46])[CH2:11][CH2:7][N:6]1[C:1](=[O:13])[CH:2]=[CH:4][C:5]1=[O:12] |f:1.2|

Inputs

Step One
Name
Malimidopropionic acid
Quantity
500 mg
Type
reactant
Smiles
C1(C(O)CC(N1C(C(=O)O)C)=O)=O
Name
Quantity
15 mL
Type
reactant
Smiles
C1CCOC1
Step Two
Name
Quantity
790 mg
Type
reactant
Smiles
[B-](F)(F)(F)F.CN(C)C(=[N+](C)C)ON1C(=O)CCC1=O
Name
Quantity
0.62 mL
Type
reactant
Smiles
CCN(C(C)C)C(C)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature under nitrogen over night
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The yellow thick suspension was concentrated
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in DCM
EXTRACTION
Type
EXTRACTION
Details
extracted with 0.1 N HCl (2×) and brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried (Na2SO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to give a white solid

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.